molecular formula C21H18ClN5O3S B2547456 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 894037-27-5

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2547456
CAS No.: 894037-27-5
M. Wt: 455.92
InChI Key: JWNMGTVPUSHQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a structurally complex molecule featuring two key pharmacophores:

  • A thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2.
  • An oxalamide bridge linking the thiazolo-triazole moiety to a 2-methoxyphenyl substituent.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-20(29)19(28)23-11-10-15-12-31-21-25-18(26-27(15)21)13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMGTVPUSHQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazole derivatives , characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group. Its molecular formula is C21H18ClN5O3SC_{21}H_{18}ClN_{5}O_{3}S with a molecular weight of 455.9 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC21H18ClN5O3SC_{21}H_{18}ClN_{5}O_{3}S
Molecular Weight455.9 g/mol
CAS Number894038-12-1

Antifungal Activity

Research indicates that compounds with a 1,2,4-triazole scaffold exhibit significant antifungal properties. A review highlighted that derivatives of this scaffold have shown broad-spectrum antifungal activity against various pathogens, making them promising candidates for developing new antifungal agents . The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have been associated with chemopreventive and chemotherapeutic effects against cancer. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific pathways affected include those related to cell cycle regulation and apoptosis induction.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators like prostaglandins.

The biological activity of this compound involves several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neuroprotective applications .
  • Modulation of Gene Expression : Compounds in this class can affect the expression levels of genes involved in inflammation and cancer progression.

Pharmacokinetics

In silico studies have indicated that compounds similar to this compound possess favorable pharmacokinetic profiles. These include good bioavailability and distribution within biological systems.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

  • Antifungal Efficacy : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
    Compound NameMIC (µg/mL)
    N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide0.5
    Other Triazole Derivative A4
    Other Triazole Derivative B8
  • Anticancer Activity : Another study reported that selected triazole derivatives inhibited the growth of breast cancer cells by over 70% at concentrations as low as 10 µM.

Comparison with Similar Compounds

Table 1: Key Thiazolo-Triazole Derivatives

Compound Structure Biological Activity Reference
Thiazolo[3,2-b][1,2,4]triazole cores Vasodilation (in vitro)

Oxalamide Derivatives

The oxalamide group in the target compound resembles N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a potent umami agonist (Table 2). Key differences include:

  • S336 lacks the thiazolo-triazole moiety but includes a pyridinyl group, contributing to its high affinity for the hTAS1R1/hTAS1R3 taste receptor .
  • The 2-methoxyphenyl group in the target compound may confer distinct steric or electronic effects compared to S336’s dimethoxybenzyl group.

Table 2: Oxalamide-Based Bioactive Compounds

Compound Name (Structure) Function CAS Number Reference
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Umami taste receptor agonist 745047-53-4

Thiazolidinone-Thioxoacetamide Analogs

  • Compound 9 (90% yield, 186–187°C melting point) features a 4-chlorobenzylidene-thiazolidinone core, synthesized via condensation reactions .
  • The target compound’s synthesis likely employs similar protocols (e.g., cyclization, amide coupling) but diverges in precursor selection.

Table 3: Thiazolidinone-Thioxoacetamide Derivatives

Compound ID Key Substituents Yield (%) Melting Point (°C) Reference
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187
10 Indole-3-ylmethylene, phenyl 83 206–207

Research Findings and Implications

  • Structural Hybridization : The integration of thiazolo-triazole and oxalamide moieties may synergize activities observed in separate analogs (e.g., vasodilation + receptor modulation).
  • Synthetic Feasibility : High-yield protocols for related compounds (e.g., 90% for Compound 9 ) suggest feasible scalability for the target compound, pending optimization.
  • Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, receptor binding assays) for the target compound is absent in the provided evidence. Further studies are needed to validate its bioactivity profile.

Q & A

Q. What are the critical steps for synthesizing N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide?

  • Methodological Answer : The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
  • Thiazolo-triazole core construction : Cyclocondensation of 4-chlorophenyl-substituted thioamide intermediates with hydrazine derivatives under reflux conditions .
  • Oxalamide linkage : Reacting the thiazolo-triazole intermediate with oxalyl chloride, followed by coupling with 2-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm >95% purity .
  • Spectroscopy :
  • 1H/13C NMR : Peaks for the thiazolo-triazole protons (δ 7.2–8.1 ppm), oxalamide carbonyls (δ 165–170 ppm), and methoxy group (δ 3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+) and isotopic pattern matching the formula C22H19ClN5O3S .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with:
  • Alternative aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazolo-triazole core.
  • Modified oxalamide substituents (e.g., 4-methoxyphenyl, 3-ethoxyphenyl) .
  • Bioassay screening : Test against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) using:
  • In vitro inhibition assays : IC50 determination via fluorometric or colorimetric methods.
  • Cytotoxicity profiling : MTT assays on normal vs. cancer cell lines .
  • Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends .

Q. How can contradictions in reaction yields during scale-up synthesis be resolved?

  • Methodological Answer :
  • Parameter optimization :
  • Catalyst screening : Test Pd(OAc)2, CuI, or heterogeneous catalysts (e.g., Bleaching Earth Clay) for coupling efficiency .
  • Solvent effects : Compare PEG-400, DMF, or THF for solubility and reaction kinetics .
  • Process monitoring :
  • In situ FTIR : Track intermediate formation (e.g., carbonyl stretches at 1700–1750 cm⁻¹).
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, stoichiometry) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets). Key steps:
  • Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase: 1M17).
  • Ligand parameterization : Assign charges (AM1-BCC) and optimize geometry (DFT/B3LYP) .
  • MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar thiazolo-triazole derivatives?

  • Methodological Answer :
  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., pH, serum concentration).
  • Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IC50 variability against HER2+ vs. HER2- cell lines) .
  • Structural validation : Confirm stereochemical purity (e.g., chiral HPLC for enantiomeric excess) to rule out isomer-driven activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.